molecular formula C6H8B2O4 B1205864 1,4-Benzenediboronic acid CAS No. 4612-26-4

1,4-Benzenediboronic acid

Cat. No. B1205864
CAS RN: 4612-26-4
M. Wt: 165.75 g/mol
InChI Key: BODYVHJTUHHINQ-UHFFFAOYSA-N
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Description

1,4-Benzenediboronic acid, also known as p-Phenylenediboronic acid, 1,4-Phenylenebisboronic acid, 1,4-Phenylenediboronic acid, p-Benzenediboronic acid, Benzene-1,4-diboronic acid, and NSC 25410, is a white to gray crystalline solid at room temperature . It is used in organic synthesis and as a pharmaceutical intermediate . It can be used in the preparation and derivatization of drug molecules and biohormones .


Synthesis Analysis

The compound can be synthesized by dissolving compound m (8.87g, 37.6mmol) in tetrahydrofuran (140mL), then adding hexane solvent and 2.5M n-butyllithium (18mL, 45.1mmol) under -78°C conditions, and stirring for 1 hour. After slowly adding trimethyl borate (13mL, 56.4mmol), the mixture is stirred for 2 hours. Then 2M hydrochloric acid is added to neutralize, and the product is extracted with ethyl acetate and water .


Molecular Structure Analysis

The molecular formula of this compound is C6H8B2O4, and its molecular weight is 165.75 . The structure of the molecule can be represented as C6H4[B(OH)2]2 .


Chemical Reactions Analysis

This compound can undergo Suzuki coupling reactions under the action of a palladium catalyst, where the 1,4-positions of the benzene ring can undergo arylation or alkylation reactions . It is also used in palladium-catalyzed sequential alkenylation and conjugate addition reactions .


Physical And Chemical Properties Analysis

This compound is a white to gray crystalline solid at room temperature . It has a molecular weight of 165.75 . The compound is soluble in water at a concentration of 2.5% . Its melting point is greater than 350°C .

Scientific Research Applications

1,4-Benzenediboronic acid has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a catalyst in organic reactions and in the manufacture of polymers. It has been used in the study of enzyme kinetics, as well as in the study of the structure and function of proteins. It has also been used in the study of the mechanisms of chemical reactions, as well as in the study of the structure and function of DNA.

Mechanism of Action

Target of Action

1,4-Benzenediboronic acid, also known as 1,4-Phenylenediboronic Acid, is primarily used in chemical reactions as a reagent .

Mode of Action

This compound is known to participate in various chemical reactions. For instance, it is used in palladium-catalyzed sequential alkenylation and conjugate addition reactions, Scholl cyclizations, and Suzuki-Miyaura cross-coupling reactions . In the presence of caffeic acid, this compound forms a complex that undergoes an electrochemical oxidation process .

Biochemical Pathways

As a chemical reagent, this compound is involved in the formation of covalent organic frameworks (COFs) and other complex organic molecules . It participates in the synthesis of these structures, affecting the pathways that lead to the formation of new compounds .

Pharmacokinetics

Safety data sheets indicate that it may cause skin and eye irritation, and may cause respiratory irritation .

Result of Action

The primary result of the action of this compound is the formation of new chemical compounds. For instance, it is used in the preparation of indolizine derivatives as OLEDs, in organic thin-film transistors, and in the formation of fluorescence and solution-processable coordination polymers .

Action Environment

The action of this compound is influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . For example, the formation of covalent organic frameworks (COFs) using this compound can be influenced by factors such as temperature and the presence of other reactants .

Advantages and Limitations for Lab Experiments

1,4-Benzenediboronic acid has several advantages and limitations for lab experiments. It is a relatively inexpensive and easily accessible compound, which makes it attractive for use in laboratory experiments. It is also relatively stable, which makes it suitable for use in long-term experiments. However, it is also a highly reactive compound, which can make it difficult to work with in some experiments.

Future Directions

1,4-Benzenediboronic acid has a number of potential future directions for research. It could be used in the development of new pharmaceuticals and agrochemicals. It could also be used in the study of the structure and function of proteins, as well as in the study of enzyme kinetics. It could also be used in the development of new catalysts for organic reactions, as well as in the development of new polymers. It could also be used in the study of the mechanisms of chemical reactions, as well as in the study of the structure and function of DNA. Finally, it could be used in the development of new materials, such as nanomaterials and biomaterials.

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .

properties

IUPAC Name

(4-boronophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8B2O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4,9-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODYVHJTUHHINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

676566-94-2
Record name Boronic acid, B,B′-1,4-phenylenebis-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676566-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20963507
Record name 1,4-Phenylenediboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4612-26-4
Record name 4612-26-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25410
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Phenylenediboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Benzenediboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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